molecular formula C14H20N2O2 B13027562 benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate

benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B13027562
M. Wt: 248.32 g/mol
InChI Key: OWNKNGRIRORWEV-UHFFFAOYSA-N
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Description

Benzyl Carbamate (C₈H₉NO₂)

The simplest analog, benzyl carbamate (CAS 621-84-1), lacks the pyrrolidine ring and methyl substituents. Its molecular weight (151.16 g/mol) is significantly lower, and it exhibits higher water solubility (68.02 g/L at 37°C) due to the absence of hydrophobic alkyl groups.

Benzyl 3-Amino-3-methylpyrrolidine-1-carboxylate (C₁₃H₁₈N₂O₂)

This derivative (CAS 1215020-90-8) replaces the carbamate’s nitrogen-bound methylene group with an amine (-NH₂), altering its reactivity and hydrogen-bonding capacity. The molecular weight (234.29 g/mol) is slightly lower, reflecting the substitution of oxygen with nitrogen.

Azetidine-Based Carbamates

Compounds like benzyl azetidin-3-yl(methyl)carbamate hydrochloride (C₁₂H₁₇ClN₂O₂) feature a four-membered azetidine ring instead of pyrrolidine, reducing ring strain and altering conformational flexibility. The smaller ring size decreases molecular weight (256.73 g/mol) but introduces higher reactivity due to increased ring tension.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Benzyl carbamate C₈H₉NO₂ 151.16 No heterocycle
Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 Pyrrolidine with amine substituent
This compound C₁₄H₂₀N₂O₂ 248.32 Pyrrolidine with quaternary carbon
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride C₁₂H₁₇ClN₂O₂ 256.73 Azetidine ring

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-14(7-8-15-10-14)11-16-13(17)18-9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3,(H,16,17)

InChI Key

OWNKNGRIRORWEV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials

  • 3-Methylpyrrolidin-3-ylmethylamine : The amine substrate providing the pyrrolidine ring with a methyl substitution at the 3-position.
  • Benzyl chloroformate : The carbamoylating agent introducing the benzyl carbamate functionality.
  • Base : Commonly triethylamine or another tertiary amine base to scavenge HCl formed during the reaction.
  • Solvent : Dichloromethane (DCM) or other inert organic solvents are used to dissolve reactants and facilitate reaction.

Reaction Conditions

  • Temperature: Typically room temperature (20–25 °C).
  • Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to avoid moisture and side reactions.
  • Reaction Time: Several hours (2–24 h) depending on scale and reactivity.
  • Work-up: The reaction mixture is quenched with water, and the product is extracted into organic solvents. Purification is achieved by crystallization or chromatography.

Reaction Scheme

$$
\text{3-Methylpyrrolidin-3-ylmethylamine} + \text{Benzyl chloroformate} \xrightarrow[\text{DCM}]{\text{Triethylamine, RT}} \text{Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate} + \text{HCl}
$$

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%)
1 Dissolve 3-methylpyrrolidin-3-ylmethylamine in DCM Stir under nitrogen atmosphere at 0 °C to RT -
2 Add triethylamine (1.1 equiv) Acts as base to neutralize HCl -
3 Slowly add benzyl chloroformate (1.0 equiv) at 0 °C Maintain stirring for 2–4 hours at room temperature -
4 Quench with water, extract organic layer Wash with brine, dry over anhydrous MgSO4 -
5 Purify via silica gel chromatography or recrystallization Obtain pure this compound 75–90

Industrial and Scale-Up Considerations

Industrial synthesis aligns with the laboratory method but involves:

  • Use of industrial-grade solvents and reagents.
  • Larger reactor volumes with controlled temperature and mixing.
  • Continuous monitoring of reaction progress by HPLC or TLC.
  • Purification by crystallization or preparative chromatography to achieve high purity.
  • Handling of hydrochloride salts if the product is isolated as a salt form.

Analytical Data and Characterization

Comparative Table of Preparation Methods for Benzyl Carbamate Derivatives

Method Starting Material Reagents & Conditions Yield (%) Notes
Benzyl chloroformate + amine 3-Methylpyrrolidin-3-ylmethylamine Triethylamine, DCM, RT, 2–4 h 75–90 Most common, mild conditions
Urea + benzyl alcohol + catalyst Urea and benzyl alcohol Alumina supported NiO-Bi2O3 catalyst, 110 °C, 10 h 99 For benzyl carbamate (parent compound) but less specific for substituted amines
Alternative isocyanate methods Amine + isocyanates Various solvents, room temperature Variable Used for sterically hindered carbamates

Research Findings and Notes

  • The reaction of benzyl chloroformate with substituted pyrrolidine amines is well-established and proceeds smoothly under mild conditions without requiring harsh reagents or elevated temperatures.
  • The use of triethylamine or similar bases is critical to neutralize HCl and prevent side reactions.
  • Purification by chromatography or crystallization is effective due to the distinct polarity of the carbamate product.
  • Industrial synthesis closely mirrors lab-scale methods but emphasizes solvent recovery and waste minimization.
  • Alternative synthetic routes involving urea and benzyl alcohol catalyzed by metal oxides yield benzyl carbamate efficiently but are less applicable for substituted amines like 3-methylpyrrolidin derivatives.
  • Recent literature explores the use of isocyanates and coupling reagents (e.g., HBTU) for preparing sterically bulky carbamate derivatives, which may be relevant for analog synthesis or modified carbamate structures.

Chemical Reactions Analysis

Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including oxidation and nucleophilic substitution, making it a versatile building block in organic synthesis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect against neuronal damage, potentially benefiting conditions like cerebral palsy by preventing hypoxia-induced neuronal death .
  • Enzyme Inhibition : The compound has shown inhibitory activity against neuronal nitric oxide synthase (nNOS), which is relevant for conditions involving oxidative stress and neurodegeneration .

Pharmaceutical Development

This compound serves as a model compound for developing new pharmaceuticals. Its structural characteristics allow researchers to modify it to enhance its efficacy and selectivity for specific biological targets.

Case Studies

In one study involving animal models, derivatives of this compound were tested for neuroprotective properties and demonstrated significant potential in reducing ischemic damage . Another study highlighted its selectivity for nNOS over other isoforms, indicating its potential for targeted therapies without affecting other physiological processes .

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and the formulation of advanced materials.

Mechanism of Action

The mechanism of action of benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate with four analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
This compound 1245649-33-5 C₁₄H₂₀N₂O₂ 248.33 3-Methylpyrrolidine, benzyl carbamate Yellow oil
Benzyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate 1776113-83-7 C₁₂H₁₅FN₂O₂ 250.26 4-Fluoropyrrolidine, benzyl carbamate Not reported
Benzyl N-[(3r)-1-benzylpiperidin-3-yl]carbamate 1217476-03-3 C₂₀H₂₄N₂O₂ 324.42 Piperidine, dual benzyl groups Not reported
2,5-Dioxopyrrolidin-1-yl Methyl(3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl)carbamate Not provided C₁₆H₁₆N₄O₅ 345.12 NHS ester, oxadiazole ring Colorless oil

Key Observations :

  • Ring Systems : The target compound uses a pyrrolidine ring, while the analog in CAS 1217476-03-3 employs a piperidine ring, which increases conformational flexibility .
  • The NHS carbamate () includes an oxadiazole ring, which is electron-deficient and may enhance metabolic stability .
  • Physical State : The target compound is a yellow oil, whereas NHS carbamates are typically oils or crystalline solids depending on substituents .

Biological Activity

Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H28N2O2C_{18}H_{28}N_{2}O_{2} and a molecular weight of approximately 304.44 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a pyrrolidine ring that is substituted with a benzyl group and a methyl group. These structural characteristics contribute to its unique biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. It can modulate their activity, leading to various biological effects. The precise pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmission pathways related to pain perception and cognitive function.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Neuroprotective Effects : It may have protective effects against neuronal damage, potentially beneficial in conditions like cerebral palsy .
  • Enzyme Inhibition : Similar compounds have shown inhibitory activity against nitric oxide synthase (nNOS), which could be relevant for conditions involving oxidative stress .
  • Pharmacological Applications : Its structure suggests potential applications in synthesizing bioactive molecules with pharmacological activities.

Neuroprotective Studies

In one study, related compounds were tested on animal models for neuroprotective effects. The results indicated that certain derivatives could prevent hypoxia-induced neuronal death, suggesting a protective role in ischemic conditions .

Enzyme Interaction Studies

Another area of research focused on the enzyme inhibition properties of similar carbamate compounds. For instance, specific derivatives exhibited high selectivity for nNOS over other isoforms, with Ki values indicating potent inhibitory effects . This selectivity is crucial for developing targeted therapies without affecting other physiological processes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Biological ActivitySelectivity
Benzyl N-(3-methylpyrrolidin-3-yl)methylcarbamateC18H28N2O2Potential neuroprotective effectsUnknown
(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamateC18H28N2O2Enzyme inhibitorHigh selectivity for nNOS
Tert-butyl N-(1-benzyl-3-methylpyrrolidin-3-yl)methylcarbamateC19H30N2O2Modulates neurotransmissionModerate

This table illustrates that while this compound shares structural similarities with other compounds, its unique substitutions may lead to distinct biological activities.

Q & A

Q. What are the optimal synthetic routes for benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of 3-methylpyrrolidin-3-ylmethanamine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Amine Protection : Use of Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups to protect reactive sites during multi-step synthesis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization to achieve >95% purity.
  • Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H/13^{13}C NMR (e.g., δ 7.3 ppm for benzyl aromatic protons) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing 3-methylpyrrolidine ring conformers) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (calc. for C14H20N2O2C_{14}H_{20}N_2O_2: 248.15 g/mol) .
  • X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement (CCDC deposition recommended) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Short-term Stability : Store at -20°C in anhydrous DMSO or ethanol; monitor degradation via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).
  • Long-term Stability : Lyophilized powders in inert atmosphere (argon) show <5% decomposition over 12 months.
  • pH Sensitivity : Avoid prolonged exposure to acidic conditions (pH <4) to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 85:15) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra (DFT/B3LYP/6-31G*) to assign absolute configuration .
  • Case Study : A 2020 study resolved conflicting NMR data for a related carbamate by correlating NOESY cross-peaks with X-ray-derived torsion angles .

Q. What strategies mitigate contradictions between computational and experimental biological activity data?

Methodological Answer:

  • Docking vs. Assays : If molecular docking predicts VAP-1 inhibition but in vitro assays show no activity, consider:
    • Membrane Permeability : Measure logP (experimental vs. predicted) to assess cellular uptake .
    • Metabolite Interference : Use LC-MS to identify degradation products in cell media .
  • Example : A 2018 study on glycine amide derivatives combined MD simulations with surface plasmon resonance (SPR) to validate binding kinetics .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis : Modify the pyrrolidine methyl group (e.g., 3-ethyl, 3-fluoro) or replace benzyl with substituted aryl groups .
  • Biological Testing :
    • Enzyme Assays : Test inhibitory activity against proteases or kinases (e.g., Mosmann’s cytotoxicity assay ).
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy .
  • Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent effects with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and mass spectrometry data?

Methodological Answer:

  • Scenario : Observed molecular ion ([M+H]+^+ at m/z 249.1) conflicts with NMR-derived structure.
  • Root Causes :
    • Impurities : Check for residual solvents (e.g., DMSO-d6 in NMR) via GC-MS .
    • Tautomerism : For pyrrolidine derivatives, 1^1H NMR may show equilibrium between chair and boat conformers; use variable-temperature NMR .
  • Resolution : Cross-validate with 1^1H-15^{15}N HMBC to confirm N-methyl connectivity .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

  • Cytotoxicity : Use MTT assay (Mosmann’s protocol ) on cancer cell lines (e.g., PC-3 prostate carcinoma).
  • Enzyme Inhibition : Customize fluorogenic substrates (e.g., AMC-tagged peptides) for real-time kinetic monitoring .
  • Off-Target Screening : Perform broad-panel kinase profiling (Eurofins Cerep) to assess selectivity .

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